molecular formula C5H8BrNSe B14196007 4-Bromobutyl selenocyanate CAS No. 918945-55-8

4-Bromobutyl selenocyanate

Cat. No.: B14196007
CAS No.: 918945-55-8
M. Wt: 241.00 g/mol
InChI Key: RFXDNIGMIDQUNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromobutyl selenocyanate is an organoselenium compound with the molecular formula C5H8BrNSe It is characterized by the presence of a selenocyanate group (-SeCN) attached to a 4-bromobutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromobutyl selenocyanate typically involves the reaction of 4-bromobutyl bromide with potassium selenocyanate. The reaction is carried out in an organic solvent such as acetone or ethanol under reflux conditions. The general reaction scheme is as follows:

C4H9Br+KSeCNC4H9SeCN+KBr\text{C}_4\text{H}_9\text{Br} + \text{KSeCN} \rightarrow \text{C}_4\text{H}_9\text{SeCN} + \text{KBr} C4​H9​Br+KSeCN→C4​H9​SeCN+KBr

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of selenium compounds.

Chemical Reactions Analysis

Types of Reactions: 4-Bromobutyl selenocyanate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The selenocyanate group can be oxidized to seleninic acid or reduced to selenol.

    Addition Reactions: The compound can participate in addition reactions with alkenes or alkynes.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products:

    Substitution Products: 4-aminobutyl selenocyanate, 4-thiobutyl selenocyanate.

    Oxidation Products: 4-bromobutyl seleninic acid.

    Reduction Products: 4-bromobutyl selenol.

Mechanism of Action

The mechanism by which 4-bromobutyl selenocyanate exerts its effects is primarily through the generation of reactive oxygen species (ROS). The selenocyanate group can undergo redox cycling, leading to the production of ROS, which can induce oxidative stress in cells. This oxidative stress can trigger apoptosis in cancer cells, making the compound a potential anticancer agent . Additionally, the compound can interact with thiol-containing proteins, affecting their function and leading to cellular effects.

Comparison with Similar Compounds

    Benzyl selenocyanate: Another organoselenium compound with similar anticancer properties.

    Phenyl selenocyanate: Known for its use in organic synthesis and potential biological activities.

    Allyl selenocyanate: Studied for its antimicrobial and anticancer properties.

Uniqueness: 4-Bromobutyl selenocyanate is unique due to its specific structure, which allows for versatile chemical modifications The presence of both a bromine atom and a selenocyanate group provides multiple reactive sites, making it a valuable intermediate in organic synthesis

Properties

CAS No.

918945-55-8

Molecular Formula

C5H8BrNSe

Molecular Weight

241.00 g/mol

IUPAC Name

4-bromobutyl selenocyanate

InChI

InChI=1S/C5H8BrNSe/c6-3-1-2-4-8-5-7/h1-4H2

InChI Key

RFXDNIGMIDQUNJ-UHFFFAOYSA-N

Canonical SMILES

C(CCBr)C[Se]C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.